5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex heterocyclic compound that combines the structural features of benzo[d]thiazole and dipyrido[1,2-a:4’,3’-d]pyrimidin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group at the 6-position of the benzo[d]thiazole ring can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Formation of Dipyrido[1,2-a4’,3’-d]pyrimidin Core: The dipyrido[1,2-a:4’,3’-d]pyrimidin core can be synthesized through a condensation reaction involving pyridine derivatives and suitable aldehydes or ketones.
Coupling of the Two Cores: The final step involves coupling the benzo[d]thiazole and dipyrido[1,2-a:4’,3’-d]pyrimidin cores through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, particularly as anticancer or anti-inflammatory agents.
Biological Studies: It can be used as a probe to study various biological pathways, including those involving cell proliferation and apoptosis.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is likely to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the AKT and ERK pathways, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds such as 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine have shown similar biological activities.
Dipyrido[1,2-a4’,3’-d]pyrimidin Derivatives: Other derivatives of this core structure have been studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its combined structural features, which may confer distinct biological activities and make it a valuable scaffold for drug development.
Properties
IUPAC Name |
5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-12-2-4-17-22-14-5-6-23(9-13(14)19(26)24(17)8-12)18(25)11-1-3-15-16(7-11)27-10-21-15/h1-4,7-8,10H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJZUISGDBSJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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